Cas no 2172117-64-3 (3-(2-methylphenyl)cyclobutane-1-thiol)
3-(2-methylphenyl)cyclobutane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methylphenyl)cyclobutane-1-thiol
- EN300-1288980
- 2172117-64-3
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- Inchi: 1S/C11H14S/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3
- InChI Key: CIJLQXAKBHPYBC-UHFFFAOYSA-N
- SMILES: SC1CC(C2C=CC=CC=2C)C1
Computed Properties
- Exact Mass: 178.08162162g/mol
- Monoisotopic Mass: 178.08162162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 1Ų
3-(2-methylphenyl)cyclobutane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288980-1.0g |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288980-50mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1288980-100mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1288980-250mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1288980-500mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1288980-1000mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1288980-2500mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1288980-5000mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1288980-10000mg |
3-(2-methylphenyl)cyclobutane-1-thiol |
2172117-64-3 | 10000mg |
$4236.0 | 2023-10-01 |
3-(2-methylphenyl)cyclobutane-1-thiol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-(2-methylphenyl)cyclobutane-1-thiol
Introduction to 3-(2-methylphenyl)cyclobutane-1-thiol (CAS No. 2172117-64-3)
3-(2-methylphenyl)cyclobutane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 2172117-64-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of thiol-containing heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural features of 3-(2-methylphenyl)cyclobutane-1-thiol, including its cyclobutane ring and aromatic substituent, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular design.
The 2-methylphenyl group in the molecule imparts a certain degree of lipophilicity, which is often crucial for membrane permeability and binding affinity to biological targets. Thioethers, such as the one present in this compound, are particularly interesting due to their ability to form stable disulfide bonds, which play a role in various biochemical processes. This structural motif has been explored in the development of bioactive molecules targeting neurological disorders, inflammation, and cancer.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-(2-methylphenyl)cyclobutane-1-thiol with biological targets with higher precision. Studies suggest that this compound may interact with proteins involved in signal transduction pathways, potentially modulating processes such as cell proliferation and apoptosis. The cyclobutane ring, a rigid structure, can enhance the binding affinity by reducing conformational flexibility, while the thiol group provides a site for post-translational modifications or redox-based interactions.
In the context of drug development, 3-(2-methylphenyl)cyclobutane-1-thiol has been investigated for its potential as an intermediate in synthesizing more complex pharmacophores. The combination of an aromatic ring and a sulfur-containing heterocycle makes it a versatile building block for medicinal chemists. Researchers have leveraged its structural framework to develop analogs with enhanced pharmacological profiles, including improved solubility, selectivity, and metabolic stability.
The synthesis of 3-(2-methylphenyl)cyclobutane-1-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the thiol moiety. Advances in green chemistry principles have also influenced the synthesis of this compound, with efforts focused on minimizing waste and improving atom economy.
From a biological perspective, 3-(2-methylphenyl)cyclobutane-1-thiol has been studied for its potential effects on enzyme inhibition and receptor binding. For instance, its structural similarity to known bioactive molecules has prompted investigations into its activity against enzymes such as kinases and phosphodiesterases. Preliminary in vitro studies have shown promising results, indicating that derivatives of this compound may exhibit therapeutic efficacy in conditions like chronic inflammation and neurodegenerative diseases.
The pharmaceutical industry has shown interest in exploring novel scaffolds like 3-(2-methylphenyl)cyclobutane-1-thiol due to the increasing demand for targeted therapies with minimal side effects. By modifying key structural features such as the substitution pattern on the aromatic ring or the size of the cyclobutane moiety, researchers can fine-tune the biological activity of the compound. This flexibility makes it an attractive candidate for further development into lead compounds for new drugs.
Moreover, the growing field of structure-based drug design has highlighted the importance of understanding how molecules like 3-(2-methylphenyl)cyclobutane-1-thiol interact with their targets at an atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating these interactions. Such detailed structural information is crucial for optimizing drug candidates and predicting their pharmacokinetic behavior.
In conclusion,3-(2-methylphenyl)cyclobutane-1-thiol (CAS No. 2172117-64-3) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its synthesis, characterization, and exploration as a drug intermediate underscore its importance in ongoing research efforts aimed at developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve,3-(2-methylphenyl)cyclobutane-1-thiol is poised to play a pivotal role in future drug discovery initiatives.
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